molecular formula C20H22N2O2 B080493 Solvent Blue 36 CAS No. 14233-37-5

Solvent Blue 36

Cat. No.: B080493
CAS No.: 14233-37-5
M. Wt: 322.4 g/mol
InChI Key: BLFZMXOCPASACY-UHFFFAOYSA-N
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Description

Solvent Blue 36, also known as 1,4-bis(1-isopropylamino)anthraquinone, is a deep blue anthraquinone dye. It is primarily used as a solvent dye for coloring various resins such as acrylonitrile butadiene styrene, polycarbonate, high-impact polystyrene, and polymethyl methacrylate. This compound is known for its excellent solubility in organic solvents and its ability to produce brilliant, high-clarity colors .

Mechanism of Action

Solvent Blue 36, also known as 1,4-Bis (N-isopropylamino)anthraquinone, is a high-performance solvent dye . This article will cover its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

This compound primarily targets various types of resins for coloring, including ABS, PC, HIPS, and PMMS . It interacts with these materials to impart a deep blue color.

Mode of Action

The mode of action of this compound involves its interaction with the target resins. The dye molecules are soluble in organic solvents and can penetrate the resin materials. Once inside, they can interact with the resin molecules, leading to a change in the color of the material .

Result of Action

The primary result of this compound’s action is the imparting of a deep blue color to the target materials. This is achieved through the dye’s interaction with the resin molecules, which leads to a change in the way the material reflects light, thus altering its color .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the dye is insoluble in water but slightly soluble in ethanol, oleic acid, and stearic acid. It is easily soluble in organic solvents such as benzene, xylene, chlorobenzene, and chloroform . Therefore, the choice of solvent can significantly impact the dye’s efficacy and stability. Additionally, factors such as temperature and pH can also affect the dye’s solubility and color intensity.

Disclaimer: Always refer to the latest safety data sheets and conduct a thorough risk assessment before using any chemical substance .

Preparation Methods

Synthetic Routes and Reaction Conditions: Solvent Blue 36 is synthesized using 1,4-dihydroxyanthraquinone as a starting material. The synthesis involves the following steps:

    Reduction: 1,4-dihydroxyanthraquinone is reduced to its leuco form using a reducing agent such as zinc powder in an alkaline solution.

    Condensation: The reduced form is then reacted with isopropylamine in the presence of a catalyst like tin(II) chloride at elevated temperatures (around 84°C) for about 10 hours.

    Oxidation: The resulting product is oxidized to form this compound.

Industrial Production Methods: In industrial settings, the process is scaled up using larger reactors and optimized conditions to ensure high yield and purity. The reaction mixture is typically filtered, washed with hot water to remove unreacted isopropylamine, and then dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Solvent Blue 36 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different quinone derivatives.

    Reduction: It can be reduced back to its leuco form.

    Substitution: The amino groups can participate in substitution reactions with other electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Zinc powder in an alkaline solution is commonly used.

    Substitution: Electrophiles such as alkyl halides can be used under basic conditions.

Major Products:

Scientific Research Applications

Solvent Blue 36 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

1,4-bis(propan-2-ylamino)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-11(2)21-15-9-10-16(22-12(3)4)18-17(15)19(23)13-7-5-6-8-14(13)20(18)24/h5-12,21-22H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFZMXOCPASACY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C2C(=C(C=C1)NC(C)C)C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041250
Record name 1,4-Bis(N-isopropylamino)anthraquinone
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Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14233-37-5
Record name 1,4-Bis[(1-methylethyl)amino]-9,10-anthracenedione
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Record name 1,4-Bis(isopropylamino)anthraquinone
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Record name Solvent Blue 36
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Record name 9,10-Anthracenedione, 1,4-bis[(1-methylethyl)amino]-
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Record name 1,4-Bis(N-isopropylamino)anthraquinone
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Record name 1,4-bis(isopropylamino)anthraquinone
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Record name SOLVENT BLUE 36
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Q & A

Q1: What is Solvent Blue 36 primarily used for in scientific research?

A1: this compound is often employed as a visual marker in biological and material science research. For example, it's been used to track the consumption of rodent bait in ecological studies [] and as a colorant in the development of contact lenses []. Additionally, its encapsulation within polystyrene particles has been explored for applications in inks, toners, and polymer coloration [].

Q2: Are there any known health concerns associated with this compound?

A2: Yes, there have been documented cases of allergic contact dermatitis attributed to this compound, specifically linked to its presence in a felt-tip marker pen []. This highlights the importance of handling the dye with caution in laboratory settings.

Q3: What makes this compound suitable for encapsulation within materials like polystyrene?

A3: The chemical structure of this compound lends itself well to encapsulation within polystyrene. Miniemulsion polymerization techniques have successfully encapsulated this compound within polystyrene latex particles, resulting in nanocolorants with a shell-core structure []. Factors such as surfactant and dye concentration, along with homogenization time, significantly influence the particle size and distribution within these nanocolorants [].

Q4: Are there alternative markers to this compound for tracking consumption in ecological studies?

A5: Yes, the study comparing bait markers for black rats investigated alternatives to this compound, including metallic flakes and tetracycline hydrochloride (THC) []. While metallic flakes were detectable immediately after feeding, their detection rate dropped significantly after 48 hours []. On the other hand, THC, at concentrations of 0.5% to 1.0%, produced easily detectable fluorescence in the rats' teeth for up to 14 days and didn't seem to affect their food consumption []. This suggests THC could be a more reliable and long-lasting marker compared to this compound.

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